molecular formula C14H20O2 B1683935 2,2,5,7,8-Pentamethyl-6-chromanol CAS No. 950-99-2

2,2,5,7,8-Pentamethyl-6-chromanol

Cat. No.: B1683935
CAS No.: 950-99-2
M. Wt: 220.31 g/mol
InChI Key: SEBPXHSZHLFWRL-UHFFFAOYSA-N
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Description

Chromanol is a class of organic compounds characterized by a chroman ring structure, which is a benzopyran derivative. These compounds are widely recognized for their biological activities and are found in various natural sources, including plants, algae, and fungi. Chromanols are particularly notable for their antioxidant properties, which make them valuable in both health and industrial applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Chromanols can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert chromanols into their corresponding dihydro derivatives.

    Substitution: Chromanols can participate in substitution reactions, where functional groups on the chromanol ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Aluminum hydrides and titanocene are frequently used reducing agents.

    Catalysts: Palladium and other transition metals are often used as catalysts in substitution reactions.

Major Products:

    Quinones: Oxidation of chromanols typically yields quinones.

    Dihydrochromanols: Reduction reactions produce dihydrochromanols.

    Substituted Chromanols: Substitution reactions result in various substituted chromanol derivatives.

Mechanism of Action

Target of Action

The primary target of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor plays a crucial role in the development and progression of prostate cancer .

Mode of Action

PMC has been reported to have potent androgen receptor (AR) signaling modulation . This means that PMC can influence the way the androgen receptor signals and communicates with other molecules in the cell.

Biochemical Pathways

Ox-LDL is associated with dysfunctional lipid metabolism, a characteristic of age-related macular degeneration (AMD). PMC has shown significant protection against oxidative stress, which is a key factor in the pathogenesis of AMD .

Pharmacokinetics

It is known that pmc is a suitable reagent used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (gc/ms/ms)

Result of Action

PMC has demonstrated anti-cancer activity against prostate cancer cell lines . It has been shown to reduce cell death in human retinal pigment epithelial cells induced by ox-LDL . Gene ontology enrichment analysis indicated upregulation of apoptosis, autophagy, and cell death-associated pathways with ox-LDL treatment, which were all downregulated by PMC treatment .

Action Environment

The action, efficacy, and stability of PMC can be influenced by various environmental factors. For instance, the presence of various alcohols can cause PMC to undergo oxidation, producing different compounds . Additionally, safety data sheets suggest that PMC should be stored in a well-ventilated place and kept tightly closed . These factors could potentially influence the action and efficacy of PMC in a biological context, but more research is needed to fully understand these effects.

Comparison with Similar Compounds

  • Tocopherols (α-, β-, γ-, δ-tocopherol)
  • Tocotrienols (α-, β-, γ-, δ-tocotrienol)
  • Plastochromanol-8
  • Phylloquinones (vitamin K)
  • Ubiquinones (coenzyme Q10)

Chromanol’s unique structural features and diverse biological activities make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBPXHSZHLFWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241721
Record name Chromanol
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
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CAS No.

950-99-2
Record name 2,2,5,7,8-Pentamethyl-6-chromanol
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Record name Chromanol
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Record name 2,2,5,7,8-Pentamethyl-6-chromanol
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Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
Source Human Metabolome Database (HMDB)
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Melting Point

94 °C
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

257 g (1.69 mol) of 2,3,6-trimethylhydroquinone were introduced into a suspension of 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane at 5° C. After stirring for 30 min, 160 g (1.86 mol) of 3-methyl-2-buten-1-ol were added dropwise at 5°-10° C. The mixture was stirred at room temperature overnight and then poured into ice-water, the precipitate was filtered off, the filtrate was extracted with dichloromethane, and the organic phase was washed with water to neutrality, dried over magnesium sulfate and evaporated. Distillation of the residue provided a main fraction of 153.3 g of the title compound at 140° C. and 0.4 mbar, and this was recrystallized from heptane with a melting point of 85°-88° C.
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 50 ml four-necked flask were charged 2,3,5-trimethylhydroquinone (5.0 g), zinc chloride (0.8 g), acetic acid (0.35 ml), methyl ethyl ketone (4 ml) and toluene (15 ml) and the mixture was heated. At 100° C., a solution of isoprene (2.5 g) in toluene (5 ml) was added dropwise under reflux over 2 hr. After the dropwise addition, the mixture was refluxed for 4 more hours and cooled to room temperature. The reaction mixture was transferred to a partition funnel, and, after washing 3 times with 50 ml of water, the solvent was evaporated to give 6.5 g of an oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,5,7,8-Pentamethyl-6-chromanol
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2,2,5,7,8-Pentamethyl-6-chromanol
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2,2,5,7,8-Pentamethyl-6-chromanol
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2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 5
2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 6
2,2,5,7,8-Pentamethyl-6-chromanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,5,7,8-pentamethyl-6-chromanol?

A1: The molecular formula of this compound is C14H20O2, and its molecular weight is 220.31 g/mol.

Q2: How does the structure of PMC differ from α-tocopherol?

A2: PMC lacks the phytyl side chain present in α-tocopherol. This structural difference affects its physicochemical properties, such as lipophilicity and membrane mobility. [, ]

Q3: How does PMC exhibit antioxidant activity?

A3: PMC acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, effectively inhibiting lipid peroxidation. [, ] Studies comparing PMC to other antioxidants, including α-tocopherol, have shown that it possesses potent radical scavenging abilities. [, ]

Q4: How do the antioxidant properties of PMC compare to its oxidation products?

A5: While PMC itself exhibits potent antioxidant activity, some of its oxidation products also demonstrate antioxidant capabilities, although generally weaker than PMC. []

Q5: How do alcohols influence the oxidation of PMC?

A7: The presence of alcohols can alter the oxidation pathway of PMC, leading to the formation of different oxidation products compared to oxidation in non-alcoholic solutions. []

Q6: Does PMC exhibit any pro-oxidant activity?

A6: While primarily recognized for its antioxidant properties, PMC, like other antioxidants, can exhibit pro-oxidant activity under specific conditions. This duality highlights the complex nature of antioxidant behavior and the importance of considering context-specific effects.

Q7: Does PMC have any anti-cancer activity?

A9: Research suggests that PMC possesses antiandrogen activity in prostate carcinoma cells. [] It inhibits androgen-stimulated growth and prostate-specific antigen release, potentially by acting as an androgen receptor antagonist. [, ]

Q8: Has PMC been investigated in clinical trials?

A10: Yes, a Phase 1/2a clinical trial has been conducted to assess the safety, tolerability, and preliminary efficacy of PMC in men with advanced prostate cancer. [, ]

Q9: Can PMC be glycosylated by plant cells?

A11: Yes, cultured plant cells of certain species, such as Phytolacca americana, can convert PMC into its β-glucoside and other glycosylated derivatives. [] This biotransformation may offer a potential route for producing novel PMC derivatives with altered biological activities.

Q10: How does the solubility of PMC compare to α-tocopherol?

A12: PMC, lacking the long phytyl side chain, exhibits lower lipophilicity and greater water solubility compared to α-tocopherol. [] This difference in solubility influences its interaction with membranes and its potential applications in drug delivery systems.

Q11: How stable is PMC under different conditions?

A11: The stability of PMC can be affected by factors like temperature, light exposure, and the presence of oxidizing agents.

Q12: What are some strategies for improving the stability and bioavailability of PMC?

A14: Formulation strategies like encapsulation in liposomes or complexation with cyclodextrins can enhance the stability and bioavailability of PMC. [, ] These approaches can improve its delivery to target tissues and potentially enhance its therapeutic efficacy.

Q13: What analytical methods are commonly used to characterize and quantify PMC?

A15: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are commonly employed for the analysis of PMC and its derivatives. [, , ]

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